Synthetic cyclic hexapeptide that binds to platelet receptor glycoprotein and inhibits platelet aggregation. Derived from venom of the Southeastern pygmy rattlesnake (Sistrurus miliarus barbouri), eptifibatide is a cyclic heptapeptide that belongs to the class of arginin-glycin-aspartat-mimetics.
Eptifibatide is a Platelet Aggregation Inhibitor. The physiologic effect of eptifibatide is by means of Decreased Platelet Aggregation.
Eptifibatide is a cyclical heptapeptide with anticoagulant activity. Eptifibatide selectively and reversibly binds to and blocks the platelet glycoprotein IIb/IIIa receptor. This prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands and leads to an inhibition of platelet aggregation and prevents thrombus development.
Cyclic peptide that acts as a platelet glycoprotein IIB-IIIA antagonist, reversibly inhibiting the binding of FIBRINOGEN; VON WILLEBRAND FACTOR; and other adhesive molecules to the GPIIB-IIIA RECEPTORS of platelets. It is used in the management of UNSTABLE ANGINA and in patients undergoing coronary ANGIOPLASTY and stenting procedures.
Eptifibatide
CAS No.: 188627-80-7
Cat. No.: VC0003669
Molecular Formula: C35H49N11O9S2
Molecular Weight: 832.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 188627-80-7 |
---|---|
Molecular Formula | C35H49N11O9S2 |
Molecular Weight | 832.0 g/mol |
IUPAC Name | 2-[(3S,6S,20R,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |
Standard InChI | InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)/t22?,23-,24-,25-,26-/m0/s1 |
Standard InChI Key | CZKPOZZJODAYPZ-IQENKEMDSA-N |
Isomeric SMILES | C1C[C@H]2C(=O)N[C@@H](CSSCCC(=O)NC(C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
SMILES | C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Canonical SMILES | C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N |
Appearance | Assay:≥95%A crystalline solid |
Chemical Structure and Synthesis
Molecular Characteristics
Eptifibatide (C<sub>35</sub>H<sub>49</sub>N<sub>11</sub>O<sub>9</sub>S<sub>2</sub>) is a cyclic heptapeptide containing six amino acids and a mercaptopropionyl residue. The disulfide bridge between the cysteine amide and mercaptopropionyl moieties confers structural stability, essential for its binding affinity to the GP IIb/IIIa receptor . The peptide’s sequence—N<sup>6</sup>-(aminoiminomethyl)-N<sup>2</sup>-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-α-aspartyl-L-tryptophyl-L-prolyl-L-cysteinamide—optimizes interactions with the receptor’s arginine-glycine-aspartic acid (RGD) binding site .
Synthesis and Manufacturing
The production of eptifibatide adheres to current Good Manufacturing Practices (cGMP) and involves a multi-step process:
-
Microwave-Assisted Solid-Phase Synthesis: The linear precursor is synthesized using automated solid-phase techniques under microwave irradiation, enhancing yield and purity .
-
Cleavage and Deprotection: The peptide is cleaved from the resin, followed by side-chain deprotection using trifluoroacetic acid (TFA).
-
Oxidative Disulfide Bond Formation: The linear peptide undergoes oxidation in solution to form the critical disulfide bridge .
-
Purification: Flash chromatography and ion-exchange solid-phase extraction remove impurities, achieving a purity of ≥99.6% .
Table 1: Quality Attributes of cGMP-Compliant Eptifibatide Acetate
Quality Attribute | Result | Target Specification |
---|---|---|
HPLC Purity | 99.6% | ≥98.5% |
Total Impurities | 0.4% | <1.5% |
Single Largest Impurity | 0.1% | <0.5% |
Water Content | 6.6% | <10% |
Acetate Content | 3.9% | <10% |
Bacterial Endotoxins | <1.25 EU/mg | <20 EU/mg |
Mechanism of Action
Eptifibatide selectively and reversibly inhibits the GP IIb/IIIa receptor, a heterodimeric integrin (αIIbβ3) expressed on platelets. By binding to this receptor, eptifibatide prevents the interaction of fibrinogen, von Willebrand factor, and other ligands, thereby blocking platelet aggregation . The antagonism is dose-dependent, with rapid onset following intravenous administration .
Pharmacodynamic Effects
-
Onset: Platelet inhibition occurs within 15 minutes of a 180 µg/kg bolus .
-
Reversibility: Receptor occupancy decreases to <50% within 4–6 hours after infusion cessation, allowing platelet function recovery .
-
Specificity: Eptifibatide exhibits high affinity for GP IIb/IIIa (K<sub>d</sub> ~ 120 nM) with minimal cross-reactivity to other integrins .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
Metabolism and Excretion
Eptifibatide undergoes minimal hepatic metabolism. Deamidated metabolites and polar derivatives are detected in urine, accounting for 40–50% of renal excretion . Dose adjustments are recommended in renal impairment (creatinine clearance <50 mL/min) .
Clinical Efficacy
Acute Coronary Syndromes (PURSUIT Trial)
The Platelet IIb/IIIa in Unstable angina: Receptor Suppression Using Integrilin Therapy (PURSUIT) trial randomized 10,948 patients with non-ST-segment elevation ACS to eptifibatide or placebo. Eptifibatide reduced the 30-day incidence of death or myocardial infarction (MI) from 15.7% to 14.2% (p=0.04) . Benefits were consistent across subgroups, including patients undergoing PCI .
Percutaneous Coronary Intervention (ESPRIT Trial)
In the Enhanced Suppression of the Platelet IIb/IIIa Receptor with Integrilin Therapy (ESPRIT) trial, eptifibatide (180 µg/kg bolus followed by 2.0 µg/kg/min infusion) reduced the 48-hour composite endpoint of death, MI, or urgent revascularization from 10.5% to 6.6% (p=0.0015) . Thrombotic bailout interventions decreased by 50% (p=0.029) .
Table 2: Key Outcomes in ESPRIT Trial
Endpoint | Placebo (%) | Eptifibatide (%) | Risk Reduction (p-value) |
---|---|---|---|
Death/MI/Urgent Revascularization | 10.5 | 6.6 | 37% (0.0015) |
Thrombotic Bailout | 2.1 | 1.0 | 52% (0.029) |
Major Bleeding | 1.0 | 1.3 | Not Significant |
Regulatory Status and Therapeutic Positioning
Eptifibatide is approved by the U.S. FDA for:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume